molecular formula C10H6Br2O2 B14755902 2,3-Dihydroxy-6,7-dibromonaphthalene

2,3-Dihydroxy-6,7-dibromonaphthalene

Cat. No.: B14755902
M. Wt: 317.96 g/mol
InChI Key: YQEHRRGEIXRJJR-UHFFFAOYSA-N
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Description

2,3-Dihydroxy-6,7-dibromonaphthalene is an organic compound with the molecular formula C10H6Br2O2 and a molecular weight of 317.96 g/mol It is a derivative of naphthalene, characterized by the presence of two hydroxyl groups and two bromine atoms on the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydroxy-6,7-dibromonaphthalene typically involves the bromination of naphthalene derivatives followed by hydroxylation. One common method involves the selective bromination of 1-bromonaphthalene using bromine in the presence of a solvent like methylene chloride at elevated temperatures (230-250°C) . The resulting dibromonaphthalene is then subjected to hydroxylation to introduce the hydroxyl groups at the 2 and 3 positions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled reaction conditions to ensure high yield and purity. The bromination and hydroxylation steps are optimized for efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydroxy-6,7-dibromonaphthalene undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The bromine atoms can be reduced to form the corresponding dihydroxy naphthalene.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of dibromoquinones.

    Reduction: Formation of 2,3-dihydroxynaphthalene.

    Substitution: Formation of various substituted naphthalene derivatives depending on the nucleophile used.

Scientific Research Applications

2,3-Dihydroxy-6,7-dibromonaphthalene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,3-Dihydroxy-6,7-dibromonaphthalene involves its interaction with molecular targets through its hydroxyl and bromine functional groups. These interactions can lead to various biochemical effects, such as enzyme inhibition or activation. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its biological activity .

Comparison with Similar Compounds

Similar Compounds

    2,6-Dibromonaphthalene: Similar in structure but lacks hydroxyl groups.

    2,3-Dihydroxy-1,4-naphthoquinone: Contains hydroxyl groups but different bromine substitution pattern.

    2,7-Dibromonaphthalene: Similar bromine substitution but different positions on the naphthalene ring.

Properties

Molecular Formula

C10H6Br2O2

Molecular Weight

317.96 g/mol

IUPAC Name

6,7-dibromonaphthalene-2,3-diol

InChI

InChI=1S/C10H6Br2O2/c11-7-1-5-3-9(13)10(14)4-6(5)2-8(7)12/h1-4,13-14H

InChI Key

YQEHRRGEIXRJJR-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=C(C(=CC2=CC(=C1O)O)Br)Br

Origin of Product

United States

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